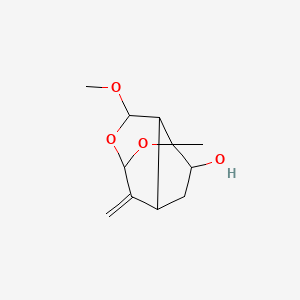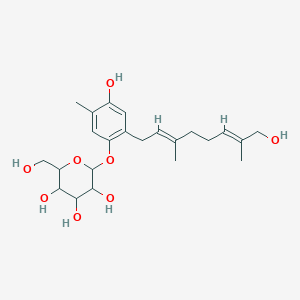![molecular formula C30H48O10 B12323854 beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)
beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]: is a metabolite of chenodeoxycholic acid. This compound is formed through the process of glucuronidation, where glucuronic acid is attached to chenodeoxycholic acid by the enzyme UDP-glucuronosyltransferase . This compound plays a crucial role in the metabolism and excretion of bile acids in the liver .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] involves the glucuronidation of chenodeoxycholic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the isoform UGT1A3 . The reaction conditions typically involve the presence of UDP-glucuronic acid as a co-substrate and occur in the liver.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely produced through biotechnological methods involving the expression of UGT enzymes in microbial or mammalian cell cultures. The process would involve the fermentation of these cells in bioreactors, followed by extraction and purification of the desired compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present on the steroid nucleus.
Reduction: Reduction reactions can occur at the carbonyl group of the glucuronic acid moiety.
Substitution: Substitution reactions can take place at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the steroid nucleus.
Reduction: Reduced forms of the glucuronic acid moiety.
Substitution: Various acylated and alkylated derivatives.
科学的研究の応用
Chemistry:
- Used as a model compound to study glucuronidation reactions and enzyme kinetics.
- Employed in the synthesis of bile acid derivatives for research purposes.
Biology:
- Studied for its role in bile acid metabolism and its impact on liver function.
- Used in research on the detoxification processes in the liver.
Medicine:
- Investigated for its potential therapeutic applications in liver diseases and disorders related to bile acid metabolism.
- Explored as a biomarker for liver function and bile acid metabolism.
Industry:
- Potential applications in the pharmaceutical industry for the development of drugs targeting bile acid metabolism.
- Used in the production of bile acid derivatives for various industrial applications.
作用機序
The mechanism of action of beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] involves its role in the detoxification and excretion of bile acids. The compound is formed through the glucuronidation of chenodeoxycholic acid by the enzyme UDP-glucuronosyltransferase . This process increases the solubility of bile acids, facilitating their excretion from the liver into the bile and eventually into the intestines . The molecular targets include the bile acid transporters and receptors involved in bile acid metabolism.
類似化合物との比較
Chenodeoxycholic acid: The parent compound from which beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] is derived.
Glycochenodeoxycholic acid: Another bile acid derivative formed through conjugation with glycine.
Taurochenodeoxycholic acid: A bile acid derivative formed through conjugation with taurine.
Uniqueness: Beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] is unique due to its formation through glucuronidation, a process that significantly increases the solubility and excretion of bile acids. This distinguishes it from other bile acid derivatives that are conjugated with amino acids like glycine and taurine .
特性
分子式 |
C30H48O10 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC名 |
6-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38) |
InChIキー |
ZTJBLIAPAIPNJE-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)
![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)
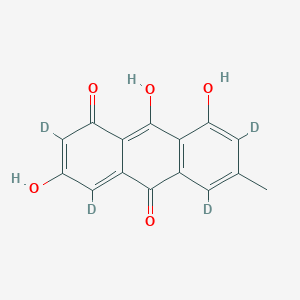


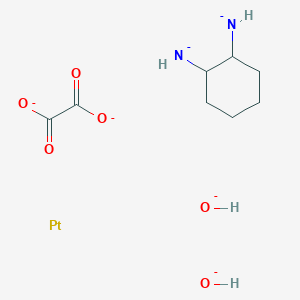
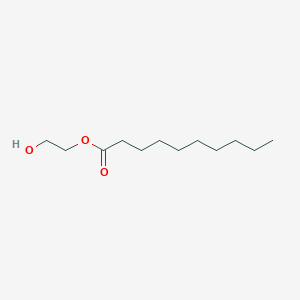
![[6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12323822.png)
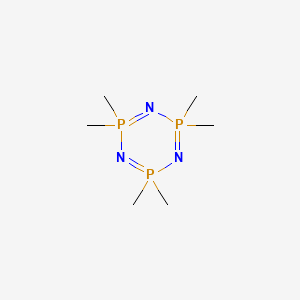
![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)
